N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
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Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, also known as Compound X, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of sulfonamide compounds and has shown promising results in various research applications.
Scientific Research Applications
Synthesis and Antimicrobial Applications
The synthesis of novel heterocyclic compounds incorporating the sulfamoyl moiety, similar to the structure of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, has been a subject of interest due to their potential antimicrobial properties. Darwish et al. (2014) explored the synthesis of various derivatives bearing a sulfonamide group, which demonstrated promising antibacterial and antifungal activities. This study underlines the potential of such compounds in contributing to the development of new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Enzyme Inhibition for Medical Applications
Compounds with structural features similar to this compound have been investigated for their potential in enzyme inhibition, which is a critical aspect of drug development for treating various diseases. Virk et al. (2018) synthesized derivatives that showed inhibition potential against enzymes such as carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These enzymes are targets in the treatment of conditions such as glaucoma, Alzheimer's disease, and other neurodegenerative disorders, highlighting the therapeutic relevance of these compounds (Virk, Rehman, Abbasi, Siddiqui, Rashid, Iqbal, Saleem, Ashraf, Shahid, & Shah, 2018).
Anticancer Evaluation
Further extending the utility of sulfonamide derivatives, Zyabrev et al. (2022) synthesized a series of compounds evaluated for their anticancer activities against various cancer cell lines. This study indicates the potential of these derivatives in contributing to the development of new anticancer therapies, particularly highlighting compounds that exert cytostatic effects on specific cancer cell lines (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022).
properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-10-11(2)23-16(14(10)8-17)18-15(19)9-24(20,21)13-6-4-12(22-3)5-7-13/h4-7H,9H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFARQXIWDFJLGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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